molecular formula C15H22N2O4S B2886589 N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide CAS No. 1008268-01-6

N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide

Cat. No.: B2886589
CAS No.: 1008268-01-6
M. Wt: 326.41
InChI Key: AMNJIMGQOQVQJM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an acetamido group, a dimethylphenyl group, and a methylsulfonylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide typically involves multi-step organic reactions. One common method includes the acylation of 2,4-dimethylphenylamine with acetic anhydride to form an intermediate, followed by sulfonylation with methylsulfonyl chloride. The final step involves the coupling of the intermediate with butanamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl group is crucial for its inhibitory activity, as it forms strong interactions with enzyme residues .

Comparison with Similar Compounds

Similar Compounds

  • 2-acetamido-N,N-dimethylacetamide
  • 2-acetamido-N-(4-bromo-2-methylphenyl)acetamide
  • 2-acetamido-N-(2,4-dimethylphenyl)-3-methylbutanamide

Uniqueness

N-(2,4-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonylbutanamide moiety differentiates it from other similar compounds, providing unique properties and applications .

Properties

IUPAC Name

2-acetamido-N-(2,4-dimethylphenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-10-5-6-13(11(2)9-10)17-15(19)14(16-12(3)18)7-8-22(4,20)21/h5-6,9,14H,7-8H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNJIMGQOQVQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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